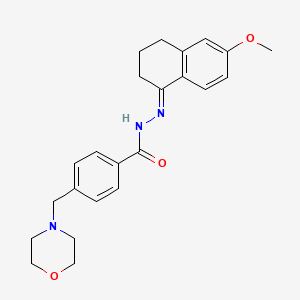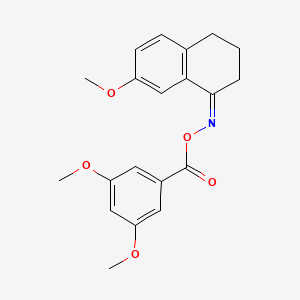![molecular formula C21H19N3O4 B5916648 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-furoate](/img/structure/B5916648.png)
4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-furoate, commonly known as MAPF, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas such as medicine, biotechnology, and materials science.
Mécanisme D'action
The mechanism of action of MAPF is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the activity of enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
MAPF has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, as well as its antifungal and antibacterial activity. In vivo studies have shown that MAPF may have a protective effect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MAPF is its potential as a building block for the synthesis of novel materials with potential applications in various areas of scientific research. However, one of the limitations of MAPF is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.
Orientations Futures
There are several future directions for the study of MAPF. One area of interest is the development of more efficient synthesis methods for MAPF and its derivatives. Another area of interest is the study of MAPF's potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the use of MAPF as a building block for the synthesis of novel materials with potential applications in various areas of scientific research, such as nanotechnology, is an area of ongoing research.
Méthodes De Synthèse
MAPF can be synthesized using a multi-step process involving the reaction of 4-nitrophenylhydrazine with 4-methylbenzoyl chloride to form 4-methylphenylhydrazine. The resulting compound is then reacted with acetyl chloride to form 2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl chloride, which is further reacted with 4-(2-furoyl)phenylboronic acid to form MAPF.
Applications De Recherche Scientifique
MAPF has been extensively studied for its potential applications in various areas of scientific research. In the field of medicine, MAPF has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antifungal and antibacterial agent. In biotechnology, MAPF has been used as a building block for the synthesis of novel materials with potential applications in the field of nanotechnology.
Propriétés
IUPAC Name |
[4-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-15-4-8-17(9-5-15)22-14-20(25)24-23-13-16-6-10-18(11-7-16)28-21(26)19-3-2-12-27-19/h2-13,22H,14H2,1H3,(H,24,25)/b23-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKXBMBHHHCPNV-QRVIBDJDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5916584.png)
![ethyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916587.png)
![N-(2-(4-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5916595.png)
![methyl 3-({2-[(4-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5916603.png)
![2-methoxy-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5916606.png)
![3-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5916613.png)


![2-methoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate](/img/structure/B5916631.png)

![1-methyl-1H-indole-2,3-dione 3-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B5916640.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(2-iodobenzoyl)oxime]](/img/structure/B5916643.png)

![N-{2-(4-fluorophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5916654.png)